N-(2-Aminopyrimidin-5-yl)formamide
Description
Contextualization within Pyrimidine (B1678525) Chemistry
The foundational structure of N-(2-Aminopyrimidin-5-yl)formamide is the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. Pyrimidine and its derivatives are of immense biological importance, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. mdpi.com The presence of an amino group at the 2-position classifies the subject compound as a 2-aminopyrimidine (B69317). This class of compounds is a crucial scaffold in medicinal chemistry, known for a wide array of biological activities. ijpsjournal.comajrconline.org The 2-aminopyrimidine moiety is a key component in several approved drugs, highlighting its significance in drug discovery. mdpi.com
Furthermore, the formamide (B127407) group (-NHCHO) attached to the pyrimidine ring places the compound in the category of formamidopyrimidines. Formamidopyrimidines are recognized as major DNA lesions resulting from oxidative stress on purine (B94841) nucleobases. nih.govnih.gov The study of these lesions is critical for understanding mutagenesis and carcinogenesis. nih.gov Therefore, this compound sits (B43327) at the intersection of two significant areas of chemical research: the biologically active 2-aminopyrimidines and the DNA-damage-related formamidopyrimidines.
Historical Development of Formamidopyrimidine Research
The investigation of formamidopyrimidines has historically been linked to the study of DNA damage. These lesions are formed when purine rings in DNA undergo cleavage of their imidazole (B134444) ring due to oxidative stress. nih.gov For a considerable period, research into formamidopyrimidines was less prominent compared to the more extensively studied 8-oxopurines, another major product of oxidative DNA damage. nih.gov
A significant turning point in formamidopyrimidine research was the development of synthetic methods to incorporate these lesions into oligonucleotides at specific sites. nih.govacs.org This breakthrough allowed for more detailed biochemical studies on their effects on DNA replication and repair. These studies have revealed that formamidopyrimidines can decrease the fidelity of DNA polymerases and are recognized by DNA repair enzymes. nih.gov While much of this historical research has focused on formamidopyrimidine derivatives of guanine (B1146940) and adenine (B156593) within a DNA backbone, it provides the fundamental context for understanding the potential biochemical relevance of smaller, related molecules like this compound.
Current Academic Research Landscape and Emerging Trends
Current research on aminopyrimidines is vibrant and multifaceted, with a strong emphasis on their application in medicinal chemistry. Scientists are actively exploring 2-aminopyrimidine derivatives as potent inhibitors for a variety of biological targets, including kinases and other enzymes implicated in diseases like cancer. acs.orgnih.gov The synthesis of 5- and 6-substituted 2-aminopyrimidines is a key area of investigation, as substitutions at these positions can significantly modulate biological activity. rsc.orgrsc.org
While direct and extensive research on this compound is not yet widely published, its structural similarity to other biologically active aminopyrimidines suggests its potential as a building block in drug discovery programs. A closely related compound, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, serves as a key intermediate in the synthesis of Abacavir, an important anti-HIV medication. rsc.org This highlights the pharmaceutical relevance of the this compound scaffold.
Emerging trends in chemical research, such as the development of novel synthetic methodologies and the use of computational modeling, are expected to accelerate the exploration of compounds like this compound. rsc.orgnih.gov As the understanding of the biological roles of aminopyrimidines and formamidopyrimidines continues to grow, so too will the interest in this specific and promising molecule.
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N-(2-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)(H2,6,7,8) |
InChI Key |
HNHUKXNVDFQORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)NC=O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for N 2 Aminopyrimidin 5 Yl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive 1D and 2D NMR Analysis (¹H, ¹³C, HSQC, HMBC, COSY)
A full NMR analysis of N-(2-Aminopyrimidin-5-yl)formamide would involve a suite of experiments.
¹H NMR (Proton NMR): This experiment would identify the number of different types of protons, their chemical environment, and their proximity to one another. The expected ¹H NMR spectrum would show distinct signals for the formyl proton (-CHO), the protons on the pyrimidine (B1678525) ring, and the protons of the amino group (-NH2). The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the formyl proton would likely appear as a singlet or a doublet (if coupled to the formamide (B127407) N-H) at a downfield chemical shift. The pyrimidine ring protons would exhibit characteristic shifts and coupling patterns depending on their positions. The amino protons might appear as a broad singlet.
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the formamide group would be expected at a significantly downfield shift (typically in the 160-180 ppm range). The carbon atoms of the pyrimidine ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by the amino and formamido substituents.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively assign the protons to their respective carbon atoms on the pyrimidine ring.
A hypothetical data table for the expected NMR shifts is presented below. Note that these are estimated values based on general principles and data for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4/H-6 | Estimated 8.0-8.5 | Estimated 150-160 |
| H (Formyl) | Estimated 8.2-8.5 | C=O Estimated 160-165 |
| NH (Formyl) | Variable | - |
| NH₂ | Variable, broad | - |
| C-2 | - | Estimated 160-165 |
| C-4/C-6 | - | Estimated 150-160 |
| C-5 | - | Estimated 110-120 |
Elucidation of Rotamers, Conformational Isomers, and Atropisomers
The this compound molecule has a single bond between the pyrimidine ring and the formamido group, around which rotation can occur. This can give rise to different rotational isomers, or rotamers. The two primary rotamers would be the s-cis and s-trans conformers, defined by the relative orientation of the formyl C=O bond and the C5-N bond.
These rotamers would likely be in dynamic equilibrium. Depending on the energy barrier to rotation, NMR spectroscopy at different temperatures (variable temperature NMR) could be used to study this phenomenon. At room temperature, if the rotation is fast on the NMR timescale, averaged signals might be observed. Upon cooling, the rotation could be slowed, potentially allowing for the observation of separate signals for each rotamer. The presence of two sets of signals for the formyl proton and the pyrimidine ring protons in the vicinity of the formamido group at low temperatures would be strong evidence for the existence of stable rotamers. Atropisomerism is not expected in this compound as the rotation around the C-N bond is not sufficiently hindered to allow for the isolation of stable isomers at room temperature.
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for obtaining information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
For a polar molecule like this compound, Electrospray Ionization (ESI) would be the preferred ionization method. In positive ion mode, the molecule would be expected to be observed primarily as the protonated molecular ion, [M+H]⁺. HRMS would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental formula (C₅H₆N₄O).
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions would be produced. Key fragmentation pathways would likely involve the loss of small neutral molecules such as CO (carbon monoxide) from the formyl group, or the cleavage of the bond between the pyrimidine ring and the formamido group. The analysis of these fragment ions would help to confirm the connectivity of the molecule.
A hypothetical fragmentation table is provided below:
| m/z (relative abundance) | Proposed Fragment |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [C₄H₅N₄]⁺ | Cleavage of the N-formyl bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for both the primary amine (-NH₂) and the secondary amide (-NH-) groups, typically in the range of 3200-3500 cm⁻¹. A strong C=O stretching vibration for the amide carbonyl group would be expected around 1650-1700 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. Aromatic C-H and C=C/C=N stretching vibrations from the pyrimidine ring would appear in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.
A summary of expected vibrational frequencies is presented below:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine and Amide) | 3200-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide) | 1650-1700 |
| N-H Bend | 1550-1650 |
| C=C/C=N Stretch (Aromatic) | 1400-1600 |
X-ray Crystallography for Definitive Solid-State Structural Determination
There is no publicly available information regarding the single-crystal X-ray structure of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's physical properties and its potential interactions with biological targets. While studies on other 2-aminopyrimidine (B69317) derivatives have utilized X-ray crystallography to elucidate their structures, these findings cannot be directly extrapolated to this compound. mdpi.com
Advanced Spectroscopic Methods for Solution-Phase Structural Dynamics (e.g., SHAPE Analysis)
Information regarding the application of advanced spectroscopic methods, such as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), to study the solution-phase dynamics of this compound is not found in the scientific literature. SHAPE analysis is a powerful technique primarily used to probe the structure of ribonucleic acids (RNA) at single-nucleotide resolution. Its application to small molecules like this compound is not standard practice. The study of solution-phase dynamics for a compound of this nature would more commonly involve advanced NMR techniques, which could provide insights into conformational preferences and dynamic processes. However, even these more conventional studies for this compound have not been published.
Theoretical and Computational Chemistry Studies of N 2 Aminopyrimidin 5 Yl Formamide
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting the properties of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and a host of derived properties. For a molecule like N-(2-Aminopyrimidin-5-yl)formamide, these calculations would provide fundamental insights into its geometry, stability, and reactivity.
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used for geometry optimization. jocpr.comoup.com For 2-aminopyrimidine (B69317), studies have shown that the pyrimidine (B1678525) ring is planar, with the amino group also lying in or very close to the plane of the ring to maximize conjugation. oup.comresearchgate.net The formamide (B127407) moiety is also known to be planar. acs.orgnih.gov Therefore, it is expected that the entire this compound molecule will exhibit a high degree of planarity, although some rotation is possible around the C5-N(formamide) bond.
The electronic structure of the molecule would be characterized by the distribution of electron density. The nitrogen atoms in the pyrimidine ring and the amino group, as well as the oxygen and nitrogen atoms of the formamide group, are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Natural Bond Orbital (NBO) analysis could be employed to quantify the charges on each atom and to understand the nature of the bonding and lone pair orbitals. rsc.org
Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on Analogy with 2-Aminopyrimidine and Formamide)
| Parameter | Predicted Value (Angstroms/Degrees) | Justification based on Analogous Compounds |
| C-N (pyrimidine ring) | ~1.33 - 1.38 Å | Typical C-N bond lengths in pyrimidine rings. oup.com |
| C-C (pyrimidine ring) | ~1.39 - 1.42 Å | Typical C-C bond lengths in pyrimidine rings. oup.com |
| C-NH2 (amino group) | ~1.35 Å | Reflects partial double bond character due to conjugation with the ring. researchgate.net |
| C5-N (formamide link) | ~1.40 Å | Single bond with some delocalization. |
| N-C (formamide) | ~1.36 Å | Partial double bond character in the amide bond. acs.org |
| C=O (formamide) | ~1.22 Å | Typical carbonyl bond length. acs.org |
| Pyrimidine Ring Angles | ~115° - 125° | Internal angles of a substituted pyrimidine ring. oup.com |
| C-N-H (amino group) | ~117° - 120° | sp2 hybridization of the nitrogen atom. |
| C-N-C (dihedral) | ~180° (planar) or with some rotation | Planarity favored for conjugation, but some rotation is possible. |
This table presents predicted values based on computational studies of 2-aminopyrimidine and formamide. Actual values for this compound would require specific calculations.
Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectra.
For this compound, characteristic vibrational modes would include:
N-H stretching vibrations from the amino group and the formamide N-H, expected in the region of 3300-3500 cm⁻¹. ijirset.comtsijournals.com
C=O stretching vibration from the formamide carbonyl group, a strong band typically around 1650-1700 cm⁻¹.
C-N stretching vibrations within the pyrimidine ring and between the ring and the substituents. tsijournals.com
Ring stretching and deformation modes of the pyrimidine ring at lower frequencies.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis spectra). urfu.ru The calculations would yield the energies of the electronic transitions from the ground state to various excited states. The lowest energy transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 2-aminopyrimidine derivatives, these transitions are often of a π → π* nature, involving the aromatic system. urfu.ru The presence of the formamide group would likely introduce n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms.
The HOMO and LUMO are key orbitals in determining the chemical reactivity of a molecule. utexas.eduwikipedia.org The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org
In this compound, the HOMO is expected to be a π-orbital delocalized over the 2-aminopyrimidine moiety, as the amino group is a strong electron-donating group that raises the energy of the HOMO. The LUMO is likely to be a π*-orbital, also delocalized over the pyrimidine ring. The exact energies and distributions would depend on the rotational conformation of the formamide group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogy with Substituted Pyrimidines)
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Indicates the electron-donating capability. irjweb.com |
| LUMO Energy | -1.0 to -1.5 eV | Indicates the electron-accepting capability. irjweb.com |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Suggests a relatively stable molecule with moderate reactivity. irjweb.com |
These values are representative and based on DFT calculations of similar pyrimidine derivatives. irjweb.com The actual values will depend on the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. youtube.com
A key aspect of the conformational landscape of this compound would be the rotation around the C5-N bond linking the pyrimidine ring and the formamide group, as well as the rotation around the N-C bond within the formamide. MD simulations can be used to explore the potential energy surface associated with these rotations.
By systematically rotating these bonds and calculating the energy at each step, a rotational energy profile can be constructed. This would reveal the most stable conformations (energetic minima) and the energy barriers between them. It is expected that planar or near-planar conformations would be the most stable due to favorable conjugation. However, other local minima corresponding to non-planar structures might also exist. For secondary formamides, cis and trans isomers with respect to the formyl C-N bond are known to exist in equilibrium, with the trans isomer often being slightly more stable. pnas.org
The conformation and stability of a molecule can be significantly influenced by the solvent. rsc.orguniupo.it MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box. Alternatively, implicit solvent models like the Polarizable Continuum Model (PCM) can be used in quantum chemical calculations to approximate the effect of the solvent. rsc.orgcityu.edu.hk
For this compound, polar solvents like water would be expected to stabilize conformations with a larger dipole moment. Hydrogen bonding between the solvent and the amino and formamide groups would play a crucial role. For instance, water molecules could form hydrogen bonds with the carbonyl oxygen, the N-H protons of the formamide, and the N-H protons of the amino group, as well as the nitrogen atoms of the pyrimidine ring. acs.org These interactions could alter the relative energies of different conformers and influence the rotational barriers. Studies on formamide itself have shown that polar solvents increase the energy barrier for rotation around the C-N bond and can affect the frequencies of vibrational modes. rsc.org A similar effect would be anticipated for this compound.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the formation and transformation of this compound necessitates a detailed analysis of its reaction mechanisms. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the potential energy surfaces of reactions involving this compound. researchgate.net These studies can elucidate the step-by-step pathway from reactants to products, identifying key intermediates and transition states.
For instance, a plausible synthetic route to this compound could involve the formylation of 2,5-diaminopyrimidine (B1361531). DFT calculations can model this reaction, providing the geometries of the reactants, intermediates, transition states, and products. The transition state, a critical point on the reaction coordinate, represents the highest energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain insights into the reaction's feasibility and kinetics.
A key aspect of this analysis is the calculation of activation energies. The energy difference between the reactants and the transition state determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational models can predict these energy barriers, helping to identify the most favorable reaction pathways. For example, different formylating agents could be computationally screened to determine which one leads to the lowest activation energy for the formation of this compound.
Table 1: Hypothetical DFT Calculation Results for the Formylation of 2,5-diaminopyrimidine
| Species | Relative Energy (kcal/mol) |
| Reactants (2,5-diaminopyrimidine + Formylating Agent) | 0.0 |
| Intermediate Complex | -5.2 |
| Transition State | +25.8 |
| Product (this compound) | -15.3 |
This table illustrates the kind of data generated from DFT calculations, showing the relative energies of different species along a hypothetical reaction pathway.
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound. These predictions are often based on the electronic structure of the molecule. Descriptors derived from conceptual DFT, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, are particularly useful. nih.govresearchgate.netmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides a measure of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the surface of a molecule. nih.gov For this compound, an MEP map would reveal regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.
Fukui functions provide a more quantitative measure of local reactivity, indicating which atoms within the molecule are most likely to participate in a reaction. researchgate.netmdpi.com By calculating the condensed Fukui functions for each atom in this compound, one can predict the sites for electrophilic, nucleophilic, and radical attack.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Global Hardness (η) | 2.65 eV |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Applications of Machine Learning in Formamidopyrimidine Computational Chemistry
One significant application is the prediction of molecular properties. By training ML models on large datasets of molecules with known properties, it is possible to predict the properties of new molecules, such as this compound, with high accuracy and at a fraction of the computational cost of traditional methods. rjptonline.orgucla.edu These properties can range from basic physicochemical characteristics to more complex biological activities.
Machine learning is also being employed to predict reaction outcomes and optimize reaction conditions. mit.eduacs.org For the synthesis of this compound, an ML model could be trained on a database of similar formylation reactions to predict the yield under different conditions (e.g., solvent, temperature, catalyst). This predictive capability can significantly reduce the amount of experimental trial and error required.
Furthermore, ML algorithms, particularly deep learning models like graph neural networks, can learn representations of molecules directly from their structure, enabling the prediction of a wide range of chemical and physical properties. nih.gov This approach holds great promise for the de novo design of novel formamidopyrimidine derivatives with desired functionalities. The development of data-driven models for pyrimidine derivatives has already shown success in areas like corrosion inhibition, demonstrating the potential of these methods. researchgate.net
Table 3: Hypothetical Machine Learning Model Performance for Predicting Reaction Yield
| Model | Accuracy | Precision | Recall |
| Random Forest | 85% | 0.82 | 0.88 |
| Support Vector Machine | 82% | 0.80 | 0.85 |
| Neural Network | 88% | 0.87 | 0.90 |
This table illustrates the hypothetical performance of different machine learning models in predicting the reaction yield for the synthesis of formamidopyrimidine compounds.
Reactivity Profiles and Mechanistic Investigations of N 2 Aminopyrimidin 5 Yl Formamide
Elucidation of Formylation and Deformylation Mechanisms
The introduction and removal of the formyl group are fundamental transformations for N-(2-Aminopyrimidin-5-yl)formamide, often pivotal in synthetic strategies.
Formylation: The N-formylation of primary amines, such as a precursor 2,5-diaminopyrimidine (B1361531), can be achieved through various methods. A common approach involves the use of formic acid, which can be activated by a catalytic amount of a substance like iodine or a base. organic-chemistry.orgnih.gov The mechanism generally proceeds via the protonation of formic acid, enhancing its electrophilicity. The amino group of the pyrimidine (B1678525) then acts as a nucleophile, attacking the carbonyl carbon of the activated formic acid. Subsequent dehydration yields the N-formyl product. nih.gov Another effective method is the use of formylating agents like triethyl orthoformate. nih.gov
The reaction of amines with carbon dioxide and a hydrosilane reducing agent also serves as a pathway to N-formylated products. The mechanism is thought to involve the insertion of CO2 into a silicon-hydride bond to form a formoxysilane intermediate. The amine then attacks this intermediate to yield the formamide (B127407). researchgate.net
Deformylation: The removal of the formyl group, or deformylation, can be critical in multi-step syntheses. Alkaline processing of N-formylaminonitriles has been shown to result in deformylation, although this can be slower than the hydration of a nitrile group if one is present. nih.gov This suggests that basic conditions could potentially be employed for the deformylation of this compound, likely proceeding through nucleophilic attack of a hydroxide (B78521) ion at the formyl carbonyl, followed by cleavage of the C-N bond.
A summary of common formylation reaction conditions is presented below:
| Formylating Agent | Catalyst/Conditions | Substrate Scope | Reference |
| Formic Acid | Iodine (catalytic), solvent-free, 70°C | Aromatic and aliphatic amines | organic-chemistry.org |
| Formic Acid | Sodium formate (B1220265) (catalytic), solvent-free, room temp. | Primary and secondary amines | researchgate.net |
| Formic Acid | Melaminetrisulfonic acid (catalytic), solvent-free, 60°C | Substituted anilines, primary and secondary amines | nih.gov |
| CO2 / Hydrosilane | EDTA | N-methylaniline | researchgate.net |
| Triethyl orthoformate | Sulfuric acid (catalytic), high temperature | Amines | nih.gov |
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNA r), particularly if additional activating groups or leaving groups are present on the ring. The 2-amino group acts as an electron-donating group, which can influence the regioselectivity of such reactions.
In general, for pyrimidines, nucleophilic attack is favored at positions 2, 4, and 6. The presence of a good leaving group, such as a halogen, at these positions facilitates SNA r. For instance, in 2-amino-4,6-dichloropyrimidine (B145751), sequential nucleophilic substitution can occur. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534) proceeds under solvent-free conditions, demonstrating the feasibility of SNA r on this scaffold. nih.gov
The mechanism of SNA r on an aromatic ring typically involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex. masterorganicchemistry.com In the context of this compound, if a leaving group were present at the C4 or C6 position, the amino group at C2 and the formamido group at C5 would electronically influence the stability of the intermediate and thus the reaction outcome.
A catalytic approach for the amination of aminopyridines using a ruthenium(II) catalyst has been demonstrated, proceeding via an η⁶-pyridine complex. thieme-connect.de This method has been shown to be effective for a range of 4- or 5-substituted 2-aminopyridines, suggesting its potential applicability to pyrimidine systems. thieme-connect.de
Pathways for Cyclization and Ring-Opening Transformations
The bifunctional nature of this compound, possessing both nucleophilic (amino group) and potentially electrophilic (formamide carbonyl) centers, allows for its participation in cyclization reactions to form fused heterocyclic systems.
For example, 2-aminopyrimidines can be converted into imidazo[1,2-c]pyrimidines. umich.edu While the specific conditions for such a transformation with this compound are not detailed, it would likely involve the reaction of the 2-amino group with a suitable reagent to form the imidazole (B134444) ring. The formamide group could also potentially participate in cyclization. For instance, (Z)-N-(2-amino-1,2-dicyanovinyl)formamide derivatives have been shown to cyclize to form 5-amino-4-cyanoimidazoles in the presence of a base. rsc.org An alternative cyclization pathway leading to a pyrimidine structure was also observed under different basic conditions. rsc.org
Ring-opening reactions of the pyrimidine ring can also occur under certain conditions. For instance, dihydropyrimidines can undergo ring opening to form guanidines. umich.edu While this compound is aromatic, quaternization of a ring nitrogen could render it more susceptible to nucleophilic attack and subsequent ring cleavage. The reaction of N-methylpyrimidinium salts with nucleophiles can lead to ring transformations where the N(1)-C(2) fragment is replaced. researchgate.net
Transformations Involving the Pyrimidine Amino Group and Formamide Moiety
The 2-amino group and the 5-formamide group are the primary sites of reactivity for functional group interconversions.
Reactions of the 2-Amino Group: The 2-amino group can undergo a variety of common amine reactions. For instance, it can be acylated, sulfonated, or alkylated. researchgate.net Reductive alkylation of 2-aminopyrimidine (B69317) with an aldehyde in the presence of formic acid is a known method for preparing N-monosubstituted 2-aminopyrimidines. researchgate.net The amino group also directs the synthesis of fused ring systems, as seen in the formation of triazolo[1,5-a]pyrimidines. researchgate.net
Reactions of the Formamide Moiety: The formamide group can also participate in various transformations. It can act as a formylating agent itself under certain conditions. The reaction of the formamide with a nucleophile can lead to transamidation. umich.edu The carbonyl group of the formamide can also be targeted. For example, reduction of the formamide would yield a methylamino group.
The interplay between the amino and formamide groups can lead to more complex transformations. For example, the reaction of a nucleophilic amino group with phenacyl bromide can proceed via either condensation or alkylation depending on the reaction conditions. nih.gov
Oxidation-Reduction Reactions of the Pyrimidine Core
The pyrimidine ring can undergo both oxidation and reduction, altering its aromaticity and structure.
Oxidation: The oxidation of the pyrimidine core can be challenging due to the electron-deficient nature of the ring. However, certain oxidizing agents can effect transformation. For instance, aldehyde oxidase is known to catalyze the oxidation of nitrogen-containing aromatic heterocycles. acs.org While specific studies on this compound are limited, related pyrimidine derivatives can be oxidized. For example, the formation of GMP from IMP in nucleotide biosynthesis involves an oxidation at the C-2 position of the purine (B94841) ring, a related heterocyclic system. columbia.edu
Reduction: The pyrimidine ring is more readily reduced than pyridine (B92270) due to its lower aromaticity. rsc.org Reduction of pyrimidin-2(1H)-ones with sodium borohydride (B1222165) can yield dihydro- and tetrahydro-pyrimidine derivatives, with the product distribution being dependent on the reaction conditions and substituents. rsc.org The reduction of pyrimidine derivatives with lithium aluminium hydride (LiAlH4) has also been reported. rsc.org In biological systems, dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of uracil (B121893) and thymine. umich.edu The general mechanism for this type of reduction involves a hydride transfer to position 5 of the pyrimidine ring and protonation at carbon 6. umich.edu This suggests that the C5-C6 bond in this compound could be a potential site for reduction.
A summary of reduction outcomes for related pyrimidine systems is presented below:
| Substrate | Reducing Agent | Product(s) | Reference |
| 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | Sodium borohydride | 3-Aryl-3,4-dihydro-, 1-aryl-3,4-dihydro-, and 3,4,5,6-tetrahydro-pyrimidin-2(1H)-ones | rsc.org |
| Uracil/Thymine | Dihydropyrimidine dehydrogenase | Dihydrouracil/Dihydrothymine | umich.edu |
Photochemical and Thermal Stability and Decomposition Pathways
The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile.
Photochemical Stability: The photochemical properties of aminopyrimidines can vary significantly based on the substitution pattern. The relative energies of different excited states (local excited, charge transfer, and nN–π* states) determine the luminescent behavior and de-excitation pathways. nih.gov For some aminopyrimidines, a non-radiative de-excitation channel is most efficient, leading to a lack of fluorescence. nih.gov The presence of the formamide group could further influence the photostability, potentially providing additional pathways for energy dissipation or decomposition.
Thermal Stability: The thermal decomposition of formamide itself can proceed through several pathways, including dehydration to hydrogen cyanide and water, or decarbonylation to carbon monoxide and ammonia. nih.gov Theoretical studies have investigated these decomposition channels. nih.gov The thermal behavior of this compound would be influenced by both the formamide moiety and the aminopyrimidine core. The stability of the pyrimidine ring, while significant, can be overcome at high temperatures, potentially leading to ring fragmentation or rearrangement.
Chemical Biology and Molecular Interaction Studies of Formamidopyrimidine Adducts and Analogs
Formation and Structural Characterization as DNA Adducts
The integrity of DNA is constantly challenged by both endogenous and exogenous agents, leading to chemical modifications. Among the most significant lesions are N-substituted formamidopyrimidines, which arise from the alteration of purine (B94841) nucleobases.
The formation of N5-substituted formamidopyrimidine (FAPy) lesions is a multi-step process initiated by the alkylation of the N7 position of guanine (B1146940) or adenine (B156593) within the DNA strand. nih.gov This initial event is caused by a variety of electrophilic agents, including endogenous substances and exogenous chemicals like industrial compounds and chemotherapeutics. nih.gov
The key steps in the formation mechanism are:
N7-Alkylation: Electrophilic agents attack the highly nucleophilic N7 position of a purine base (guanine or adenine). This creates a positively charged N7-substituted purine, which destabilizes the imidazole (B134444) ring of the purine. nih.gov
Competing Reactions: The unstable N7-alkylpurine intermediate can undergo two competing reactions:
Depurination: The glycosidic bond between the damaged base and the deoxyribose sugar is cleaved, resulting in an apurinic (AP) site. This reaction is generally favored in acidic conditions. nih.gov
Imidazole Ring Opening: Under neutral to basic conditions, the destabilized imidazole ring is susceptible to hydrolytic cleavage between the C8 and N9 positions. This ring-opening event results in the formation of the more stable N5-substituted formamidopyrimidine (FAPy) lesion. nih.gov
A variety of agents are known to induce the formation of FAPy adducts, including:
Methylating agents: These can be from environmental or endogenous sources. nih.gov
Aflatoxin B1 (AFB1): A potent mycotoxin that, upon metabolic activation, forms bulky adducts that lead to AFB1-FAPy-dG lesions. nih.govnih.gov
Chemotherapeutic agents: Drugs such as those derived from nitrogen mustards can form FAPy adducts. nih.gov
Other compounds: Leinamycin, pluramycins, and azinomycin are also known to induce these lesions. nih.gov
Reactive Oxygen Species (ROS): In addition to substituted FAPy lesions, ROS generated during normal cellular metabolism or from exposure to ionizing radiation can lead to the formation of unsubstituted FAPy adducts via a radical-based mechanism. nih.govnih.gov
The opening of the imidazole ring to form a FAPy lesion dramatically alters the structure, shape, and hydrogen-bonding capabilities of the original purine base. nih.gov These structural changes are the basis for their biological consequences, such as stalling DNA replication and inducing mutations. nih.gov
Key structural features identified through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are summarized below. nih.govresearchgate.net
| Structural Feature | Description | Impact on DNA |
| Conformational Isomerism | FAPy adducts can exist as a mixture of rotamers due to hindered rotation around the C5-N5 and the N-formyl bonds. They can also interconvert between α and β anomers. nih.gov | The distribution of isomers is altered within the DNA double helix due to steric constraints and hydrogen bonding, influencing recognition by DNA polymerases and repair enzymes. nih.gov |
| DNA Helix Distortion | The presence of a FAPy lesion causes significant local distortion in the DNA helix. X-ray crystallography of the Fpg repair enzyme complexed with FAPy-containing DNA reveals a sharp kink in the DNA backbone at the site of the lesion. nih.gov | The distortion facilitates the recognition and binding of DNA repair enzymes. Residues from the repair enzyme are often inserted into the DNA helix to stabilize the everted nucleotide. nih.gov |
| Altered Hydrogen Bonding | The formyl group of the FAPy moiety can form non-Watson-Crick hydrogen bonds with neighboring bases, which can affect the stability and replication fidelity of the DNA. | Changes in hydrogen bonding patterns are a key signal for the DNA damage response machinery and can lead to misincorporation of bases by DNA polymerases. |
| Base Eversion | Repair enzymes like Formamidopyrimidine-DNA glycosylase (Fpg) flip the damaged FAPy base out of the DNA helix and into a specific active site pocket for excision. nih.gov | This mechanism allows the enzyme to access the damaged base for catalysis without disrupting the overall structure of the DNA helix extensively. |
Investigations into Biochemical Pathway Interactions
FAPy adducts and their analogs interact with various cellular components, most notably the enzymes of the DNA repair pathways. However, studies on related pyrimidine (B1678525) structures show interactions with other important enzymes as well.
The primary enzymes that interact with FAPy lesions in DNA are DNA glycosylases, which initiate the base excision repair (BER) pathway.
Formamidopyrimidine-DNA Glycosylase (Fpg): Also known as 8-oxoguanine DNA glycosylase, Fpg is a bifunctional enzyme that recognizes and removes a wide range of oxidized purines, including FAPy-guanine and 8-oxoguanine. It exhibits both N-glycosylase activity, which cleaves the bond between the damaged base and the sugar, and AP-lyase activity, which cleaves the sugar-phosphate backbone at the resulting abasic site. Studies on substrate specificity show that Fpg efficiently excises FapyG and FapyA, but not the structurally similar 8-oxoA, suggesting that the opened imidazole ring is a key feature for recognition. nih.gov
Nei-like (NEIL) DNA Glycosylases: Human DNA glycosylases NEIL1 and NEIL3 have also been shown to process N5-substituted FAPy adducts. NEIL1 can initiate the repair of FAPy adducts derived from both aflatoxin B1 and nitrogen mustards. nih.gov
Beyond DNA repair, synthetic aminopyrimidine derivatives have been investigated as inhibitors of other enzymes. A study on β-glucuronidase inhibition by a series of 2-aminopyrimidine (B69317) derivatives synthesized from 2-amino-4,6-dichloropyrimidine (B145751) revealed potent inhibitory activity. nih.gov Human β-glucuronidase is an enzyme whose increased activity is linked to conditions like colon cancer. nih.govresearchgate.net Several of the synthesized compounds showed significantly greater inhibitory potency than the standard inhibitor, D-saccharic acid 1,4-lactone.
Table 1: β-Glucuronidase Inhibition by Selected 2-Aminopyrimidine Derivatives Data extracted from in vitro assays. Lower IC₅₀ values indicate greater inhibitory potency.
| Compound | Structure | IC₅₀ (µM) |
| 24 | 2-amino-4-chloro-6-(4-nitrophenyl)aminopyrimidine | 2.8 ± 0.10 |
| 18 | 2-amino-4-chloro-6-(3-chlorophenyl)aminopyrimidine | 9.8 ± 0.30 |
| 17 | 2-amino-4-chloro-6-(4-chlorophenyl)aminopyrimidine | 10.2 ± 0.40 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Source: Adapted from Molecules (2020), 25(24), 5969. nih.gov
While the most extensively studied interactions of FAPy lesions are with DNA repair enzymes, the broader class of pyrimidine-containing molecules interacts with a wide array of cellular macromolecules. For instance, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is known as a chemical intermediate in the synthesis of Abacavir, an anti-HIV drug. Abacavir itself is converted to its active triphosphate form by intracellular enzymes and is ultimately metabolized in the liver by enzymes such as uridine diphosphate (B83284) glucuronyltransferase and alcohol dehydrogenase . This highlights that while the primary role of FAPy adducts is related to DNA damage, related pyrimidine structures are recognized and processed by various metabolic enzymes.
Structure-Activity Relationship (SAR) Studies of N-(2-Aminopyrimidin-5-yl)formamide Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For FAPy adducts and their analogs, SAR studies have provided insight into both their recognition by repair enzymes and their potential as enzyme inhibitors.
SAR of FAPy-DNA Adducts and Repair: The ability of enzymes like Fpg to discriminate between different lesions reveals key structural determinants for recognition. Molecular modeling and simulation studies suggest that the opened imidazole ring of FapyA and FapyG lesions is a critical feature for binding and excision by Fpg. In contrast, the closed imidazole ring and lack of flexibility in the structurally similar 8-oxoA may explain why it is a poor substrate for the enzyme. nih.gov This demonstrates a clear relationship between the ring structure of the lesion and its processing by the BER pathway.
SAR of 2-Aminopyrimidine Analogues as β-Glucuronidase Inhibitors: The study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors also yielded significant SAR insights. nih.gov Molecular docking simulations indicated that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring attached to the aminopyrimidine core were critical for potent inhibition. The most potent compound featured a nitro group at the para position of the phenyl ring, which likely forms key hydrogen bonds and electrostatic interactions within the enzyme's active site. nih.gov This suggests that both the aminopyrimidine scaffold and its substituents are crucial for binding and inhibition.
SAR of Other Pyrimidine Derivatives: Broader studies on aminopyrimidine analogs have established their role as versatile scaffolds for developing enzyme inhibitors. For example, a series of aminopyrimidines were optimized as inhibitors of I-kappa B kinase 2 (IKK2), an important target in inflammatory pathways. nih.gov This work further underscores the principle that modifications to the pyrimidine core and its substituents can systematically alter biological activity against various protein targets.
In Silico Molecular Docking and Ligand-Biomacromolecule Interaction Modeling
In silico molecular docking and interaction modeling provide crucial insights into the binding mechanisms of formamidopyrimidine adducts and their analogs with biological macromolecules. These computational techniques allow for the prediction of binding affinities, identification of key interacting residues, and characterization of the conformational changes that occur upon ligand binding.
Molecular dynamics simulations and free-energy calculations have been instrumental in understanding the behavior of formamidopyrimidine-DNA adducts. mdpi.comnih.gov For instance, studies on aflatoxin B1-formamidopyrimidine (AFB1-FAPy) DNA adducts have utilized explicit-solvent molecular dynamics simulations coupled with free-energy calculations to elucidate the relationship between their structure, free energy, and thermal stability. mdpi.comnih.gov These models have revealed that the stereochemistry of the adduct significantly influences the stability of the DNA duplex. mdpi.comnih.gov
Computational modeling has also been applied to investigate the interaction of formamidopyrimidine derivatives with DNA repair enzymes. Molecular modeling of a formamidopyrimidine derivative of a deoxyguanosine adduct suggested that the substituent at the N5 position can form an additional hydrogen bond with thymidine, providing a mechanistic basis for its observed mutagenicity. nih.gov
Furthermore, in silico analysis has been employed to explore the binding of small molecules to RNA targets. While not specific to this compound, studies on other heterocyclic compounds targeting viral RNAs provide a framework for how such interactions can be modeled. rsc.orgrsc.org These studies often involve docking the small molecule into the RNA binding pocket to predict favorable poses and interactions, which are then often validated by experimental methods. The insights gained from these computational models are invaluable for the rational design of new therapeutic agents that target nucleic acids. mdpi.com
Table 1: In Silico Modeling Studies of Formamidopyrimidine Analogs and Related Compounds
| Compound/Adduct Class | Target Biomacromolecule | Computational Method | Key Findings |
| Aflatoxin B₁–Formamidopyrimidine DNA Adducts | DNA Duplex | Molecular Dynamics, Free-Energy Calculations | Stereochemistry of the adduct significantly impacts DNA thermal stability. mdpi.comnih.gov |
| Acrylamide-derived Formamidopyrimidine Adduct | DNA Polymerase | Molecular Modeling | N5 substituent forms an extra H-bond, contributing to mutagenicity. nih.gov |
| Thienopyridine Carboxamides | HIV-1 TAR and RRE RNAs | Molecular Modeling | Selective recognition and binding to essential viral RNA elements. rsc.org |
| Amiloride (B1667095) Derivatives | HIV RNA Constructs | Quantitative Cheminformatics | Elucidation of critical factors for designing high-affinity and selective RNA ligands. rsc.org |
Exploration of Binding Modes with Nucleic Acid Structures
The interaction of formamidopyrimidine adducts and their analogs with nucleic acids is a critical area of study, as these interactions can lead to significant biological consequences, including mutagenesis and the inhibition of viral replication.
The human immunodeficiency virus type 1 (HIV-1) trans-activation response element (TAR) RNA is a well-studied target for small molecule inhibitors of viral replication. nih.gov The binding of the viral Tat protein to TAR is essential for efficient transcription of the viral genome. nih.gov While direct studies on this compound binding to HIV-1 TAR are not prevalent in the literature, research on other small molecules targeting this RNA structure provides a basis for understanding potential recognition and binding modes.
Small molecules that target HIV-1 TAR often interact with the bulge and loop regions of its stem-loop structure. rsc.org For example, studies with amiloride derivatives have shown that the larger bulge of HIV-1 TAR may be more accommodating for small molecule binding compared to the TAR element of HIV-2. rsc.org The binding of these compounds can be driven by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity with the RNA structure.
The development of high-affinity ligands for HIV-1 TAR has demonstrated that it is possible to achieve significant selectivity for one RNA structure over others. nih.gov For instance, a rationally designed macrocyclic peptide mimic of the Tat arginine-rich motif was shown to bind to TAR with picomolar affinity and high selectivity. nih.gov Structural studies of such ligand-RNA complexes reveal that the ligand can induce specific conformations in the RNA, highlighting the dynamic nature of these interactions. nih.gov The exploration of diverse chemical scaffolds, such as thienopyridine carboxamides, has also identified selective binders of HIV-1 TAR and Rev Response Element (RRE) RNAs, further expanding the chemical space for targeting viral RNAs. rsc.org
Table 2: Ligands Targeting HIV-1 TAR RNA and Their Binding Characteristics
| Ligand Class | Binding Affinity | Selectivity | Key Interaction Features |
| Macrocyclic Peptide Mimic (JB181) | Low pM | 100-fold against homologous RNAs | Induces a specific structure in the TAR loop. nih.gov |
| Amiloride Derivatives | Micromolar range | Selective for HIV-1 TAR over HIV-2 TAR and other RNAs | Binds to the bulge region of TAR. rsc.org |
| Thienopyridine Carboxamides | Not specified | Selective for HIV-1 TAR and RRE RNAs | Binds to essential viral RNA elements. rsc.org |
Formamidopyrimidine (FAPy) adducts in DNA can arise from damage by various agents, including aflatoxins and certain chemotherapeutic drugs. nih.gov These lesions can significantly impede DNA replication and are subject to cellular DNA repair mechanisms.
Studies on a formamidopyrimidine derivative formed from the food contaminant acrylamide (B121943) have shown that this adduct can block DNA replication. nih.gov Specifically, the adduct inhibited primer extension by both human replicative DNA polymerase ε and several translesion synthesis polymerases. nih.gov This blockage can lead to mutations, with a G:C > A:T transition being the most frequently observed mutation. nih.gov Molecular modeling suggests that the chemical structure of the adduct contributes to this specific mutational outcome. nih.gov
The cellular response to FAPy-DNA adducts involves DNA glycosylases, which are key enzymes in the base excision repair (BER) pathway. The DNA glycosylase NEIL1 has been shown to initiate the repair of AFB1-FAPy-dG adducts. nih.gov The efficiency of repair can depend on the specific structure of the FAPy adduct. For example, human NEIL1 excises the major β-anomer of a nitrogen mustard-induced FAPy-dG adduct much more rapidly than the minor α-anomer. nih.gov Another DNA glycosylase, NEIL3, can also process certain FAPy adducts, particularly in single-stranded DNA. nih.gov The differential recognition and processing of these adducts by DNA repair enzymes highlight the intricate mechanisms that cells have evolved to deal with this type of DNA damage. nih.govuleth.ca
Table 3: Impact of Formamidopyrimidine Adducts on DNA Processes
| Adduct Source | Biological Impact | Mechanism of Action/Repair |
| Acrylamide | DNA replication block, mutagenesis (G:C > A:T) | Inhibition of DNA polymerases; specific H-bonding by the adduct. nih.gov |
| Aflatoxin B₁ | DNA damage | Repair initiated by DNA glycosylase NEIL1. nih.gov |
| Nitrogen Mustard | DNA damage | Differential repair of anomers by NEIL1; NEIL3 processes adducts in ssDNA. nih.gov |
Synthesis and Academic Evaluation of N 2 Aminopyrimidin 5 Yl Formamide Derivatives and Analogs
Rational Design Principles for Structural Modification and Diversification
The rational design of derivatives of N-(2-Aminopyrimidin-5-yl)formamide is a strategic process aimed at fine-tuning the molecule's properties through precise structural modifications. A primary strategy involves the diversification of substituents on the pyrimidine (B1678525) ring. The 2-amino group and the 5-formamido group provide key sites for chemical modification, allowing for a systematic exploration of structure-property relationships.
Furthermore, the formamide (B127407) group itself can be a target for modification. Hydrolysis, reduction, or replacement of the formyl group can lead to new classes of compounds with distinct hydrogen bonding capabilities and conformational flexibility. The overarching goal of these modifications is to systematically alter the molecule's polarity, solubility, and potential for intermolecular interactions, thereby creating a library of compounds for further academic evaluation.
Diversified Synthetic Routes to Functionalized this compound Derivatives
The synthesis of this compound derivatives is often achieved through multi-step reaction sequences, starting from commercially available pyrimidine precursors. A prevalent method involves the use of 2-amino-4,6-dichloropyrimidine (B145751) as a starting material. nih.govsemanticscholar.org The reaction of this precursor with various amines under controlled conditions allows for the selective substitution of the chloro groups, yielding a diverse range of functionalized pyrimidines. mdpi.comresearchgate.net
Another key synthetic strategy involves the direct formylation of a 5-amino-2-aminopyrimidine derivative. This can be accomplished using various formylating agents, such as formic acid or formamide itself, often under reflux conditions. researchgate.net The choice of solvent and catalyst can significantly influence the reaction yield and purity of the final product. For instance, solvent-free reactions have been reported to be effective in the synthesis of some 2-aminopyrimidine (B69317) derivatives, offering a more environmentally friendly approach. mdpi.comnih.gov
The table below outlines a generalized synthetic scheme for the diversification of this compound derivatives, starting from a common precursor.
Table 1: Generalized Synthetic Routes to this compound Derivatives
| Starting Material | Reagent(s) | Reaction Conditions | Product Class |
| N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | Aryl/Alkyl Amines, Triethylamine (B128534) | Heating, Solvent-free or in a suitable solvent like ethanol | 4,6-Disubstituted-N-(2-aminopyrimidin-5-yl)formamides |
| 2,5-Diaminopyrimidine (B1361531) | Formic Acid or Formamide | Reflux | This compound |
| This compound | Strong Acid/Base | Hydrolysis | 5-Amino-2-aminopyrimidine |
| This compound | Reducing Agents (e.g., LiAlH4) | Anhydrous solvent (e.g., THF) | N-(2-(Methylamino)pyrimidin-5-yl)amine |
Characterization of Novel Derivatives and Comparative Structural Analysis
The characterization of newly synthesized this compound derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the arrangement of atoms, while ¹³C NMR helps in identifying the carbon skeleton. mdpi.commdpi.comresearchgate.net
Mass Spectrometry (MS) , including techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight of the compound and confirm its elemental composition with high accuracy. mdpi.comnih.gov
Infrared (IR) spectroscopy is valuable for identifying the presence of key functional groups, such as the N-H and C=O stretching vibrations of the formamide group and the characteristic absorptions of the pyrimidine ring. researchgate.net
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govnih.gov This technique is invaluable for comparative structural analysis, allowing researchers to understand how different substituents influence the crystal packing and molecular conformation.
The following table provides hypothetical characterization data for a novel derivative, illustrating the type of information obtained from these techniques.
Table 2: Hypothetical Characterization Data for a Novel N-(2-Amino-4-phenylpyrimidin-5-yl)formamide Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H, CHO), 8.50 (s, 1H, pyrimidine-H), 7.80-7.90 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 6.80 (s, 2H, NH₂) | Confirms the presence of the formyl proton, pyrimidine proton, phenyl group protons, and the amino group protons. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.0 (C=O), 158.5, 157.0, 148.0, 138.0, 129.0, 128.5, 115.0 | Indicates the presence of the formyl carbon, pyrimidine carbons, and phenyl carbons. |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₁H₁₁N₄O: 215.0927; found: 215.0929 | Confirms the molecular formula of the compound. |
| IR (KBr) | ν 3450, 3340 (N-H), 1680 (C=O) cm⁻¹ | Shows characteristic stretching frequencies for the amino and formyl groups. |
Comparative Studies of Reactivity and Stability in Modified Derivatives
Comparative studies on the reactivity and stability of modified this compound derivatives are essential for understanding their chemical behavior. The electronic nature of the substituents introduced onto the pyrimidine ring can significantly impact the reactivity of the entire molecule.
Electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like alkoxy or alkylamino groups, can increase the electron density, potentially enhancing the ring's reactivity towards electrophiles.
The stability of the derivatives can be assessed through various methods, including thermal analysis (e.g., thermogravimetric analysis, TGA) and chemical degradation studies under different pH and temperature conditions. The formamide group, for instance, can be susceptible to hydrolysis under acidic or basic conditions, and the rate of this hydrolysis can be influenced by the electronic environment of the pyrimidine ring.
Comparative reactivity studies might involve subjecting a series of derivatives to a common reaction, such as a Suzuki or Buchwald-Hartwig coupling at a halogenated position, to assess the influence of different substituents on the reaction rate and yield.
Influence of Substituents on Molecular Interactions and Pathways
The substituents on the this compound scaffold play a critical role in dictating the molecule's intermolecular interactions, which in turn influences its physical properties and potential reaction pathways.
Hydrogen Bonding: The 2-amino group and the 5-formamido group are both capable of acting as hydrogen bond donors and acceptors. The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl or carboxyl groups, can lead to the formation of complex hydrogen-bonding networks in the solid state, influencing crystal packing and solubility. nih.gov
π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. The nature and position of substituents can affect the strength and geometry of these interactions. For example, the introduction of a phenyl group at the 4- or 6-position can lead to significant π-π stacking, which can be observed through X-ray crystallography. nih.gov
Molecular Conformation: Steric hindrance between bulky substituents can force the molecule to adopt specific conformations. This can have a profound impact on the molecule's ability to interact with other molecules or to participate in certain reactions. Computational modeling and X-ray diffraction studies are key tools for investigating the preferred conformations of these derivatives. nih.gov
The interplay of these non-covalent interactions determines the supramolecular chemistry of these compounds and can guide the design of new derivatives with specific self-assembly properties or for applications in materials science.
Future Research Trajectories in N 2 Aminopyrimidin 5 Yl Formamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-(2-Aminopyrimidin-5-yl)formamide and related structures is an area ripe for innovation, with a strong emphasis on green chemistry principles to minimize environmental impact and enhance efficiency. nih.gov Future research will likely focus on several key areas:
Microwave-Assisted and Ultrasound-Promoted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) derivatives. nih.govacs.org The application of microwave irradiation and ultrasonication to the formylation of 2,5-diaminopyrimidine (B1361531) or the cyclization reactions to build the pyrimidine ring can be explored to develop rapid and scalable synthetic protocols.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, adhering to the principles of atom economy and process simplification. nih.gov Designing novel MCRs that incorporate the this compound scaffold or its precursors could lead to the rapid generation of diverse compound libraries for biological screening.
Solvent-Free and Aqueous Synthesis: The use of hazardous organic solvents is a major concern in chemical synthesis. Future methodologies will likely focus on solvent-free reaction conditions, such as solid-state grinding or reactions in aqueous media, to enhance the sustainability of pyrimidine synthesis. nih.govnih.gov The use of water as a green solvent is particularly attractive for the synthesis of polar molecules like this compound. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. nih.gov Exploring biocatalytic routes, such as enzymatic formylation or the use of transaminases for the introduction of the amino group, could provide highly sustainable and enantioselective methods for producing this compound and its chiral derivatives. nih.gov
Novel Reagents and Catalysts: The development of more efficient and environmentally benign catalysts, such as reusable heterogeneous catalysts or organocatalysts, will be crucial. youtube.com For instance, exploring novel formylating agents or catalysts for the construction of the pyrimidine ring can lead to more sustainable and cost-effective synthetic processes.
A comparative overview of traditional versus potential green synthetic methods is presented in Table 8.1.
| Feature | Traditional Synthetic Methods | Future Sustainable Methodologies |
| Energy Input | Often requires prolonged heating | Microwave, Ultrasound (Reduced reaction times) |
| Solvent Use | Typically reliant on volatile organic solvents | Solvent-free, Aqueous media, Ionic liquids |
| Atom Economy | Can be low in multi-step syntheses | High, especially with Multicomponent Reactions (MCRs) |
| Catalysis | Often uses stoichiometric and hazardous reagents | Biocatalysis, Reusable heterogeneous catalysts, Organocatalysis |
| Waste Generation | Can be significant | Minimized through atom economy and catalyst recycling |
Table 8.1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives.
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize and control the synthesis of this compound, real-time monitoring of reaction progress is essential. Process Analytical Technology (PAT) tools, particularly in situ spectroscopic techniques, will play a pivotal role in understanding reaction kinetics, identifying intermediates, and ensuring product quality. nih.gov
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. nih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the formation of the formamide (B127407) group and the consumption of the amine precursor can be tracked, providing valuable kinetic data. nih.govnih.gov This allows for precise determination of reaction endpoints and the optimization of reaction parameters such as temperature and catalyst loading.
In Situ Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-phase transformations, such as crystallization. nih.gov It can provide detailed information about the formation of the desired polymorph of this compound during crystallization, which is critical for its physical and biological properties. nih.govnih.gov In-line Raman monitoring can ensure batch-to-batch consistency and control over the final product's solid-state form. nih.gov
Reaction Calorimetry: In conjunction with spectroscopic methods, reaction calorimetry can provide real-time data on the heat flow of the reaction. This information is crucial for assessing the reaction's safety profile, understanding its thermodynamics, and ensuring a smooth scale-up from the laboratory to industrial production.
The data obtained from these in situ techniques can be used to build kinetic models of the synthetic processes, leading to more robust and reproducible manufacturing of this compound.
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| In Situ FTIR | Real-time concentration of reactants, intermediates, and products. | Monitoring formylation reaction, kinetics of pyrimidine ring formation. nih.govnih.gov |
| In Situ Raman | Molecular structure, polymorphism, and reaction progress in aqueous media. | Monitoring crystallization, ensuring correct polymorphic form, real-time analysis in green solvents. nih.govnih.govnih.gov |
| Reaction Calorimetry | Heat flow, reaction thermodynamics, and safety parameters. | Scale-up safety assessment, understanding reaction energetics. |
Table 8.2: Advanced In Situ Spectroscopic Techniques for Reaction Monitoring.
Integration of Artificial Intelligence for Accelerated Compound Discovery and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and drug discovery. acs.org For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and provide deeper insights into their reaction mechanisms.
Accelerated Compound Discovery: AI algorithms can be trained on large datasets of known molecules and their biological activities to predict the properties of novel compounds. acs.org This allows for the in silico design and screening of vast virtual libraries of this compound derivatives, identifying candidates with high potential as, for example, kinase inhibitors or other therapeutic agents before they are synthesized in the lab. nih.govacs.orgnih.gov This significantly reduces the time and cost associated with traditional high-throughput screening. acs.org
Mechanistic Prediction: Predicting the outcome and mechanism of chemical reactions is a fundamental challenge in organic chemistry. ML models can be trained to predict reaction products, identify potential side reactions, and even elucidate complex reaction pathways. youtube.comnih.gov This can be particularly useful for understanding the formation of this compound under different conditions and for designing more efficient synthetic routes.
Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by proposing viable retrosynthetic pathways. For novel derivatives of this compound, these tools can suggest starting materials and reaction steps, streamlining the process of synthetic route design.
The integration of AI into the research workflow for this compound will enable a more data-driven and predictive approach to chemical research, moving away from trial-and-error experimentation.
| AI/ML Application | Description | Relevance to this compound |
| Compound Discovery | In silico screening of virtual libraries to predict biological activity and properties. | Design of novel derivatives with enhanced therapeutic potential. nih.govacs.orgnih.gov |
| Mechanism Prediction | Predicting reaction outcomes, byproducts, and elucidating reaction pathways. | Understanding formation mechanisms and optimizing synthetic routes. youtube.comnih.gov |
| Retrosynthesis | Automated planning of synthetic routes for target molecules. | Efficiently design syntheses for new and complex derivatives. |
Table 8.3: Integration of Artificial Intelligence in this compound Research.
Deeper Exploration of Unconventional Molecular Interactions and Pathways
The biological activity and material properties of molecules are often governed by a subtle interplay of molecular interactions. While hydrogen bonding is a well-understood feature of aminopyrimidines, future research should delve into more unconventional interactions that could be exploited in the design of novel this compound-based materials and therapeutics.
Halogen, Chalcogen, and Pnictogen Bonding: These non-covalent interactions, which involve elements from groups 17, 16, and 15, respectively, are increasingly being recognized for their importance in molecular recognition and self-assembly. nih.govacs.org By strategically introducing halogen (F, Cl, Br, I), chalcogen (S, Se, Te), or pnictogen (P, As, Sb) atoms into the this compound scaffold, it may be possible to fine-tune its binding affinity and selectivity for biological targets or to direct the formation of novel supramolecular structures.
Anion-π and Cation-π Interactions: The electron-rich pyrimidine ring can participate in π-stacking and potentially anion-π interactions, while the amino group can be protonated to engage in cation-π interactions. A deeper understanding of these forces can guide the design of derivatives that bind to specific protein pockets or form well-defined solid-state architectures.
Unconventional Reaction Pathways: Investigating the reactivity of this compound under unconventional conditions, such as photochemical or electrochemical activation, could lead to the discovery of novel reaction pathways and the synthesis of unique molecular structures that are inaccessible through traditional thermal methods. For instance, the formamidopyrimidine moiety is known to be involved in DNA damage and repair pathways, suggesting a rich and complex reactivity profile. rsc.org
A systematic study of these unconventional interactions and pathways will expand the chemical space accessible from the this compound core, opening up new avenues for materials science and medicinal chemistry.
| Unconventional Interaction/Pathway | Description | Potential Application for this compound |
| Halogen Bonding | A directional, non-covalent interaction involving a halogen atom. | Enhancing binding affinity and selectivity to protein targets. biosynth.com |
| Chalcogen Bonding | A non-covalent interaction involving a chalcogen atom as the electrophilic site. | Guiding crystal engineering and the design of self-assembling materials. nih.gov |
| Pnictogen Bonding | A non-covalent interaction involving a pnictogen atom as the electrophilic site. | Fine-tuning molecular recognition in biological systems. nih.govacs.org |
| Photochemical/Electrochemical Reactions | Reactions initiated by light or electricity. | Accessing novel derivatives and understanding redox properties. |
Table 8.4: Unconventional Molecular Interactions and Pathways.
Design and Synthesis of Next-Generation Formamidopyrimidine-Based Molecular Probes
The structural features of this compound make it an attractive scaffold for the development of molecular probes for various applications, particularly in bioimaging and sensing.
Fluorescent Probes for Bioimaging: By conjugating a fluorophore to the this compound core or by designing the molecule to become fluorescent upon binding to a specific analyte, it is possible to create probes for visualizing biological processes in real-time. nih.govacs.org For example, a formamidopyrimidine-based probe could be designed to selectively bind to a particular enzyme or nucleic acid sequence, allowing for its localization and quantification within living cells. The formyl group itself is a reactive handle that can be used for chemoselective ligation to fluorescent reporters. nih.gov
Sensors for Ions and Small Molecules: The aminopyrimidine moiety can act as a chelating agent for metal ions. By incorporating this scaffold into a larger system that produces a detectable signal (e.g., a change in fluorescence or color) upon ion binding, it is possible to develop selective sensors for environmental or biological monitoring.
Probes for Studying DNA Damage and Repair: Formamidopyrimidines are known DNA lesions. nih.govnih.gov Synthesizing this compound derivatives that mimic these lesions and incorporating them into oligonucleotides can provide valuable tools for studying the mechanisms of DNA repair enzymes. nih.gov Fluorescently labeled versions of these probes could allow for the direct visualization of repair processes. acs.org
The development of such molecular probes based on the this compound structure will not only advance our understanding of fundamental chemical and biological processes but also has the potential to lead to new diagnostic tools.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Bioimaging Probes | Conjugation of a fluorophore or analyte-induced fluorescence turn-on. | Visualization of specific biomolecules or processes in living cells. nih.govacs.org |
| Ion/Small Molecule Sensors | Incorporation of a signaling unit that responds to analyte binding. | Environmental monitoring, detection of biologically relevant ions. |
| DNA Damage and Repair Probes | Synthesis of lesion mimics, potentially with fluorescent labels. | Studying the mechanisms of DNA repair enzymes. nih.govnih.govacs.org |
Table 8.5: Formamidopyrimidine-Based Molecular Probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Aminopyrimidin-5-yl)formamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis of pyrimidine-formamide derivatives often involves cyclization and Vilsmeier reactions. For example, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (a structurally related compound) was synthesized using diethylaminomalonate hydrochloride and guanidine carbonate in a two-step process, achieving 82.62% yield and 99.62% purity. Key factors include precise stoichiometric ratios, controlled reaction temperatures (e.g., 80–100°C for cyclization), and purification via recrystallization . For N-(2-aminopyrimidin-5-yl)formamide, analogous protocols with guanidine derivatives and formamide precursors may apply, with adjustments to avoid over-chlorination.
Q. How can researchers characterize the structural integrity of N-(2-Aminopyrimidin-5-yl)formamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine ring substitution pattern and formamide linkage. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (for crystalline derivatives) provides absolute stereochemical confirmation. For example, a related pyrimidine-acetamide compound was structurally resolved using single-crystal X-ray diffraction, revealing hydrogen-bonding networks critical for stability .
Q. What biological activities are associated with pyrimidine-formamide derivatives, and how can they guide research on this compound?
- Methodological Answer : Pyrimidine-formamide derivatives are intermediates in antiviral drug synthesis, such as Abacavir (an HIV-1 reverse transcriptase inhibitor). Biological activity often correlates with substituent positioning; for instance, the 2-amino and 5-formamide groups in N-(2-aminopyrimidin-5-yl)formamide may enhance nucleobase mimicry, enabling interactions with enzymatic targets. In vitro assays (e.g., enzyme inhibition studies) and molecular docking simulations are recommended to explore structure-activity relationships .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrimidine ring during synthesis?
- Methodological Answer : Regioselectivity in pyrimidine derivatives is highly sensitive to temperature, solvent polarity, and catalyst choice. For example, chlorination at the 4- and 6-positions in N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was achieved using POCl₃ under reflux, while milder conditions (e.g., DMF as a solvent) favor amino-group retention. Kinetic studies and computational modeling (DFT) can predict reactive sites and optimize conditions to avoid undesired byproducts .
Q. What analytical challenges arise in quantifying trace impurities in N-(2-Aminopyrimidin-5-yl)formamide, and how can they be addressed?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. For example, pharmacopeial guidelines for related pyrimidine compounds specify impurity thresholds (e.g., ≤0.1% for individual impurities). Advanced techniques like LC-MS/MS or NMR-based metabolomics are required to identify and quantify degradation products, such as hydrolyzed formamide or oxidized pyrimidine rings .
Q. How can computational chemistry aid in predicting the reactivity of N-(2-Aminopyrimidin-5-yl)formamide in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., C-4 or C-6 on the pyrimidine ring). Molecular dynamics simulations further predict solvent effects—polar aprotic solvents like DMSO stabilize transition states, while protic solvents may deactivate the ring. Experimental validation via kinetic profiling (e.g., monitoring reaction rates under varying conditions) is essential .
Specialized Method Development
Q. What strategies are effective in stabilizing N-(2-Aminopyrimidin-5-yl)formamide against hydrolysis during storage?
- Methodological Answer : Hydrolysis of the formamide group is a key stability concern. Lyophilization under inert atmospheres (N₂ or Ar) and storage at −20°C in amber vials mitigate degradation. Excipients like trehalose or cyclodextrins can form inclusion complexes to shield the formamide moiety. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring are recommended for formulation development .
Q. How can researchers design derivatives of N-(2-Aminopyrimidin-5-yl)formamide to enhance bioavailability?
- Methodological Answer : Bioavailability optimization requires balancing lipophilicity (LogP) and solubility. Introducing hydrophilic groups (e.g., hydroxyl or amine substituents) at non-critical positions improves aqueous solubility. Prodrug strategies, such as acetylating the amino group, can enhance membrane permeability. In silico ADMET predictors (e.g., SwissADME) and in vivo pharmacokinetic studies in model organisms are critical for iterative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
